5-Cyclopropoxy-4-fluoronicotinamide
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Overview
Description
5-Cyclopropoxy-4-fluoronicotinamide is a chemical compound with the molecular formula C9H9FN2O2. It contains a cyclopropoxy group, a fluorine atom, and a nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropoxy-4-fluoronicotinamide typically involves the introduction of the cyclopropoxy group and the fluorine atom onto the nicotinamide scaffold. One common method involves the reaction of 5-fluoronicotinic acid with cyclopropanol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then converted to the amide using standard amide formation techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The cyclopropoxy group can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropoxy group can yield hydroxylated derivatives, while substitution of the fluorine atom can result in various substituted nicotinamides .
Scientific Research Applications
5-Cyclopropoxy-4-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential histone deacetylase (HDAC) inhibitor for the treatment of heart diseases and other conditions.
Biology: Its derivatives are used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-cyclopropoxy-4-fluoronicotinamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones. This leads to changes in gene expression and can have therapeutic effects in diseases such as cancer and heart disease .
Comparison with Similar Compounds
Similar Compounds
5-Fluoronicotinamide: Lacks the cyclopropoxy group but shares the fluorine and nicotinamide moieties.
Cyclopropoxy-nicotinamide: Lacks the fluorine atom but contains the cyclopropoxy and nicotinamide groups.
Uniqueness
5-Cyclopropoxy-4-fluoronicotinamide is unique due to the presence of both the cyclopropoxy group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H9FN2O2 |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C9H9FN2O2/c10-8-6(9(11)13)3-12-4-7(8)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
OBHBKXAQGBMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C(=O)N)F |
Origin of Product |
United States |
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